molecular formula C27H30FN3O6S B4087345 N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide

N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide

Cat. No.: B4087345
M. Wt: 543.6 g/mol
InChI Key: JFEHVAZBKGSGFC-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide” is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenyl sulfonyl chloride and 4-fluorophenyl glycine. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-chlorophenyl)glycyl}amino)benzamide
  • N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzamide

Uniqueness

The unique structural features of “N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide” include the presence of the 4-fluorophenyl group and the specific arrangement of functional groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O6S/c1-5-18(2)29-27(33)22-8-6-7-9-23(22)30-26(32)17-31(20-12-10-19(28)11-13-20)38(34,35)21-14-15-24(36-3)25(16-21)37-4/h6-16,18H,5,17H2,1-4H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEHVAZBKGSGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide
Reactant of Route 2
N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide
Reactant of Route 3
N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide
Reactant of Route 5
N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(butan-2-yl)-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzamide

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